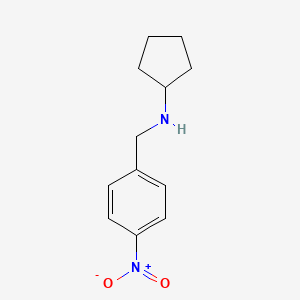

N-(4-nitrobenzyl)cyclopentanamine

Description

Properties

IUPAC Name |

N-[(4-nitrophenyl)methyl]cyclopentanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c15-14(16)12-7-5-10(6-8-12)9-13-11-3-1-2-4-11/h5-8,11,13H,1-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBJOXANGVLVJFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NCC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357868 | |

| Record name | N-(4-nitrobenzyl)cyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70000-59-8 | |

| Record name | N-(4-nitrobenzyl)cyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Comprehensive Spectroscopic Characterization of N-(4-nitrobenzyl)cyclopentanamine

The following guide details the spectroscopic characterization of N-(4-nitrobenzyl)cyclopentanamine (CAS: 70000-59-8 / 1158425-54-7). This document is structured to assist analytical chemists and researchers in validating the identity and purity of this compound, typically synthesized via the reductive amination of 4-nitrobenzaldehyde and cyclopentylamine.

Introduction & Synthetic Context

This compound is a secondary amine intermediate often used in the development of bioactive small molecules. Its structure combines an electron-deficient aromatic ring (4-nitrobenzyl) with a lipophilic aliphatic cycle (cyclopentyl).

To accurately interpret spectroscopic data, one must understand the synthetic origin. The compound is generated via reductive amination , where the intermediate imine is reduced (typically by NaBH₄ or NaBH(OAc)₃) to the amine.[1][2][3] Consequently, spectroscopic validation must confirm:

-

Disappearance of the Carbonyl (Aldehyde precursor).

-

Disappearance of the Imine (Intermediate).

-

Formation of the Secondary Amine (Product).

Synthesis & Workup Workflow

The following workflow outlines the critical process steps that influence the impurity profile (e.g., residual aldehyde or over-alkylated tertiary amine).

Figure 1: Reductive amination pathway.[1][2][3][4] Critical spectral checkpoints include the loss of the aldehyde proton (~10 ppm) and the appearance of the benzylic amine methylene (~3.9 ppm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below represents the standard spectroscopic profile for the free base form in Chloroform-d (CDCl₃).

^1H NMR (Proton NMR)

The ^1H NMR spectrum is characterized by a distinct AA'BB' aromatic system and the specific splitting of the cyclopentyl ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Logic |

| 8.18 | Doublet (J ≈ 8.5 Hz) | 2H | Ar-H (ortho to NO₂) | Deshielded by the strong electron-withdrawing nitro group. |

| 7.52 | Doublet (J ≈ 8.5 Hz) | 2H | Ar-H (meta to NO₂) | Typical aromatic range; coupled to the 8.18 ppm protons. |

| 3.92 | Singlet | 2H | Benzylic CH₂ | Diagnostic peak. Shifted upfield from aldehyde (~10 ppm) and imine (~8.4 ppm). |

| 3.12 | Quintet/Multiplet | 1H | Cyclopentyl CH | Methine proton adjacent to nitrogen. |

| 1.88 – 1.35 | Multiplets | 8H | Cyclopentyl CH₂ | Overlapping multiplets characteristic of the cyclopentyl ring. |

| 1.60 | Broad Singlet | 1H | N-H | Exchangeable. Shift varies with concentration and moisture. |

Critical Validation Check:

-

Absence of Singlet at ~10.1 ppm : Confirms no residual 4-nitrobenzaldehyde.

-

Absence of Singlet at ~8.4-8.5 ppm : Confirms complete reduction of the imine intermediate.

^13C NMR (Carbon NMR)

The ^13C spectrum must show 10 unique carbon environments (due to symmetry in the phenyl and cyclopentyl rings).

| Chemical Shift (δ, ppm) | Assignment | Notes |

| 148.5 | Ar-C (ipso-NO₂) | Quaternary carbon, weak intensity. |

| 147.2 | Ar-C (ipso-CH₂) | Quaternary carbon attached to the benzylic chain. |

| 123.6 | Ar-C (ortho to NO₂) | High intensity (2 equivalent carbons). |

| 128.5 | Ar-C (meta to NO₂) | High intensity (2 equivalent carbons). |

| 59.6 | Cyclopentyl CH | Methine carbon attached to Nitrogen. |

| 51.8 | Benzylic CH₂ | Key diagnostic peak for secondary amine formation. |

| 33.2 | Cyclopentyl CH₂ | C2/C5 carbons (adjacent to methine). |

| 24.1 | Cyclopentyl CH₂ | C3/C4 carbons (distal). |

Infrared Spectroscopy (FT-IR)

IR analysis is particularly useful for confirming the presence of the nitro group and the secondary amine while ruling out carbonyl contaminants.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Interpretation |

| 3300 – 3450 | N-H Stretch | 2° Amine | Weak, single band. (Primary amines show two bands; Tertiary show none). |

| 2800 – 2980 | C-H Stretch | Alkyl | Strong signals from the cyclopentyl ring. |

| 1520 | N-O Stretch | Nitro (Asym) | Very strong, diagnostic for the 4-nitrobenzyl moiety. |

| 1345 | N-O Stretch | Nitro (Sym) | Strong, diagnostic companion to the 1520 cm⁻¹ peak. |

| ~1100 | C-N Stretch | Amine | Medium intensity. |

| Absence: 1700 | C=O Stretch | Carbonyl | Pass/Fail criteria : Presence indicates unreacted aldehyde. |

Mass Spectrometry (MS)

Mass spectrometry provides the definitive confirmation of molecular weight. The fragmentation pattern is driven by the stability of the benzyl cation derivatives.

Method: ESI+ (Electrospray Ionization)

-

Molecular Ion : [M+H]⁺ = 221.13 Da

-

Exact Mass : 220.12 Da

Fragmentation Logic (EI/CID)

The molecule cleaves primarily at the C-N bonds.

Figure 2: Primary fragmentation pathways. The formation of the resonance-stabilized 4-nitrobenzyl cation (m/z 136) is the dominant event.

Quality Control & Troubleshooting

When analyzing "this compound", researchers frequently encounter specific impurities. Use this table to diagnose spectral anomalies.

| Anomaly Observed | Probable Cause | Corrective Action |

| NMR : Singlet at 2.1 ppm (Acetone) or 7.26 (CHCl₃) | Solvent Residuals | Dry sample under high vacuum (>4 hrs). |

| NMR : Small doublet at ~10.1 ppm | Unreacted Aldehyde | Acid-base extraction required (wash organic layer with NaHSO₃). |

| MS : Peak at m/z 441 | Dimer Formation | "Tertiary amine" impurity formed by reaction of product with another aldehyde. |

| IR : Broad stretch 2500-3000 cm⁻¹ | Ammonium Salt | The sample is likely the HCl salt. Treat with NaOH to obtain free base. |

References

-

National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 870245, this compound. Retrieved from [Link]

-

Abdel-Magid, A. F., et al. (1996) .[4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (Foundational methodology for reductive amination spectral standards).

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for AA'BB' aromatic systems and nitro group IR assignments).

Sources

"N-(4-nitrobenzyl)cyclopentanamine" solubility profile

Technical Whitepaper: Physicochemical Profiling & Solubility Characterization of N-(4-nitrobenzyl)cyclopentanamine

Executive Summary

This compound (CAS: 70000-59-8 / 1158425-54-7) is a secondary amine intermediate frequently utilized in the synthesis of pharmaceutical actives via reductive amination.[1][2][3] Its molecular architecture—comprising a lipophilic cyclopentyl ring, a basic secondary amine, and an electron-withdrawing 4-nitrobenzyl moiety—creates a distinct solubility profile governed by pH-dependent ionization.[1][2][3]

This technical guide provides a comprehensive solubility analysis, theoretical physicochemical properties, and validated experimental protocols for researchers utilizing this compound in drug development or organic synthesis.[2][3]

Molecular Architecture & Theoretical Solubility

To predict and manipulate the solubility of this compound, one must understand the competition between its hydrophobic domains and its ionizable center.[1]

| Property | Value (Computed) | Solubility Implication |

| Molecular Weight | 220.27 g/mol | Low MW favors dissolution, but crystal packing forces (pi-stacking of nitrobenzyl) may reduce it.[1][2][3] |

| cLogP | ~2.4 – 2.7 | Moderately Lipophilic. Indicates poor aqueous solubility for the neutral free base but high permeability.[1][2][3] |

| pKa (Base) | ~9.0 – 9.5 (Est.)[1][2][3] | The amine is basic.[1][2][3][4] At physiological pH (7.4), it exists in equilibrium; at pH < 7, it protonates, drastically increasing aqueous solubility. |

| H-Bond Donors | 1 (NH) | Limited capacity to interact with water compared to primary amines.[1][2][3] |

| H-Bond Acceptors | 3 (NO₂, NH) | Nitro group provides polarity but does not significantly enhance water solubility compared to the lipophilic bulk.[1][2] |

The "Switchable" Mechanism

The secondary amine acts as a solubility "switch."[3]

-

State A (Free Base): Predominant at pH > 10.[1][2][3] High lipophilicity.[1][2][3] Soluble in DCM, EtOAc, Chloroform.[1][2][3] Insoluble in water.[1][2][3]

-

State B (Salt Form): Predominant at pH < 7.[1][2][3] Ionic character. Soluble in water, Methanol, DMSO.[1][2][3]

Solubility Profile: Solvent Compatibility Matrix

The following data represents the expected thermodynamic solubility profile based on Structure-Property Relationships (SPR) for lipophilic secondary benzylamines.

Aqueous Media (pH Dependent)

| Medium | Solubility Classification | Mechanism |

| Water (pH 7.0) | Low (< 0.1 mg/mL) | Molecule is partially protonated but lipophilicity dominates.[1][2][3] |

| 0.1 N HCl (pH ~1) | High (> 10 mg/mL) | Full protonation of the amine ( |

| PBS (pH 7.4) | Low/Moderate | Equilibrium shifts toward free base; risk of precipitation.[1][2][3] |

| 0.1 N NaOH (pH ~13) | Insoluble | Exists purely as free base; precipitates rapidly.[1][2][3] |

Organic Solvents

| Solvent | Solubility | Utility |

| DMSO | High (> 50 mg/mL) | Universal solvent for stock solutions (Cryopreservation/Assays).[1][2][3] |

| Dichloromethane (DCM) | High | Ideal for extraction/work-up of the free base.[1][2][3] |

| Methanol/Ethanol | Moderate/High | Good for crystallization; solubility increases with heat.[1][2][3] |

| Hexane/Heptane | Low | The nitro group polarity often leads to "oiling out" rather than dissolving.[2][3] |

Experimental Protocols: Determination of Solubility

To generate precise data for your specific batch (polymorphs can affect solubility), use the following self-validating protocols.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

The Gold Standard for equilibrium solubility.[1][5]

Materials:

-

Buffer systems (pH 1.2, 7.4)

-

HPLC-UV or LC-MS (Detection at 270 nm for nitrobenzyl chromophore)[1][2][3]

-

0.45 µm PTFE Syringe Filters (Do not use Nylon; nitro compounds may bind).[1][2][3]

Workflow:

-

Saturation: Add excess solid compound (~2 mg) to 1 mL of buffer in a glass vial.

-

Equilibration: Cap and shake at 25°C for 24 hours.

-

Phase Separation: Centrifuge at 10,000 rpm for 10 minutes.

-

Filtration: Filter the supernatant to remove micro-crystals.[1][2][3]

-

Quantification: Inject supernatant into HPLC. Compare peak area against a standard curve prepared in DMSO.

Protocol B: Kinetic Solubility (High-Throughput)

Best for early-stage screening to prevent precipitation in bioassays.[1][2]

-

Prepare a 10 mM stock solution in DMSO.

-

Spike 5 µL of stock into 195 µL of aqueous buffer (Final: 250 µM, 2.5% DMSO).

-

Incubate for 2 hours.

-

Measure turbidity via Nephelometry or Absorbance at 600 nm.[1][2][3]

-

Interpretation: If Abs > Control, precipitation has occurred.[1][2][3]

Visualization of Workflows

Figure 1: Solubility Screening Decision Tree

This logic flow guides the selection of solvents based on the intended application (Synthesis vs. Biological Assay).

Caption: Decision matrix for solvent selection based on pH-dependent solubility behavior.

Figure 2: The pH-Solubility Equilibrium

Visualizing the Henderson-Hasselbalch relationship specific to this secondary amine.

Caption: The reversible transition between the water-soluble salt form and the lipophilic free base.

Formulation & Handling Recommendations

-

Salt Formation: For in vivo studies or aqueous formulations, do not use the free base.[1][2][3] Convert to the Hydrochloride (HCl) or Tosylate salt.[1][2][3] The HCl salt is easily generated by treating the DCM solution of the amine with 4M HCl in Dioxane.

-

Storage: Store as a solid at -20°C. Solutions in DMSO are stable for ~3 months at -20°C but avoid repeated freeze-thaw cycles to prevent hydrolysis of the nitro group over long periods.

-

Safety: Nitro-aromatics can be energetic or toxic.[1][2][3] Handle with gloves and avoid inhalation of dust.[1][2][3]

References

-

PubChem. Compound Summary: this compound (CID 870245).[1][2][3] National Library of Medicine.[1][2][3] Available at: [Link][1][2]

-

Avdeef, A. (2012).[1][2][3] Absorption and Drug Development: Solubility, Permeability, and Charge State.[2][3] Wiley-Interscience.[1][2][3] (Standard text for pKa/LogP methodology).

-

Bergström, C. A., et al. (2019).[1][2][3] Accuracy of measured solubility data: A review of the shake-flask method. Journal of Pharmaceutical Sciences.[1][2][3] Available at: [Link]

Sources

- 1. N-Isopropyl-4-nitrobenzylamine | C10H14N2O2 | CID 13905385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C12H16N2O2 | CID 870245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Nitrobenzylamine | C7H8N2O2 | CID 29147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. webhome.auburn.edu [webhome.auburn.edu]

- 5. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Reductive amination for "N-(4-nitrobenzyl)cyclopentanamine" synthesis

Application Note: Chemoselective Synthesis of N-(4-nitrobenzyl)cyclopentanamine via Reductive Amination

Executive Summary

This technical guide details the synthesis of

While catalytic hydrogenation (

Retrosynthetic & Mechanistic Analysis

The target molecule is a secondary amine constructed from two precursors:

-

Electrophile: 4-Nitrobenzaldehyde

-

Nucleophile: Cyclopentanamine

The Chemoselectivity Challenge

The critical control point in this synthesis is the reducing agent.[1]

-

Catalytic Hydrogenation (

): Non-selective. Will reduce both the imine ( -

Sodium Borohydride (

): Too reactive. Without strict pH control or pre-formation of the imine, it will reduce the aldehyde starting material to 4-nitrobenzyl alcohol before the amine can react. -

Sodium Triacetoxyborohydride (

/ STAB): The optimal choice. Steric bulk and electron-withdrawing acetoxy groups make it less nucleophilic than

Reaction Mechanism

The reaction proceeds through an equilibrium formation of a carbinolamine (hemiaminal), followed by dehydration to the imine (Schiff base). The imine is then protonated (often by acetic acid) to form an iminium ion, which is rapidly reduced by STAB.

Figure 1: Mechanistic pathway highlighting the critical iminium activation step required for STAB reduction.

Comparative Analysis of Reducing Agents

The following table justifies the selection of STAB over alternative hydride sources for this specific substrate.

| Reducing Agent | Nitro Tolerance | Aldehyde Reduction Risk | Toxicity | Recommendation |

| STAB ( | High | Low (Selective for Imine) | Low | Primary Choice |

| Sodium Cyanoborohydride ( | High | Low | High (HCN byproduct) | Legacy/Backup |

| Sodium Borohydride ( | High | High (Unless 2-step) | Low | Not Recommended |

| Catalytic Hydrogenation ( | None (Reduces to Aniline) | Low | Low | FORBIDDEN |

Detailed Experimental Protocol

Scale: 10 mmol (approx. 1.5 g of aldehyde) Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is the standard solvent for STAB reactions due to solubility profiles, but DCM is a valid, slightly greener alternative.

Materials

-

4-Nitrobenzaldehyde (1.51 g, 10.0 mmol)

-

Cyclopentanamine (0.94 g, 1.1 mL, 11.0 mmol, 1.1 equiv)

-

Sodium Triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 equiv)

-

Acetic Acid (Glacial) (0.60 g, 10.0 mmol, 1.0 equiv)

-

DCE or DCM (anhydrous, 30-40 mL)

Step-by-Step Methodology

-

Pre-Complexation (Imine Formation):

-

In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrobenzaldehyde (10 mmol) in DCE (30 mL).

-

Add Cyclopentanamine (11 mmol) followed by Acetic Acid (10 mmol).

-

Observation: The solution may warm slightly or change color (often yellowing) indicating imine formation.

-

Stir at Room Temperature (RT) for 30–60 minutes under an inert atmosphere (

or Ar). Note: This dwell time ensures equilibrium favors the imine before the reducing agent is introduced.

-

-

Reduction:

-

Cool the mixture slightly (0°C ice bath) if the scale is >10g to manage exotherms; at 10mmol scale, RT is acceptable.

-

Add Sodium Triacetoxyborohydride (STAB) (15 mmol) in 3–4 portions over 10 minutes.

-

Caution: Gas evolution (

) may occur but is usually minimal compared to -

Remove ice bath (if used) and stir at RT for 4–16 hours.

-

-

Process Control (IPC):

-

Check reaction progress via TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS.

-

Target: Disappearance of aldehyde (

) and appearance of amine product (

-

-

Workup:

-

Quench the reaction by carefully adding saturated aqueous

(30 mL). Stir for 15 minutes to neutralize acetic acid and decompose excess borohydride. -

Transfer to a separatory funnel. Extract with DCM (

mL). -

Combine organic layers and wash with brine (30 mL).

-

Dry over anhydrous

or

-

-

Purification:

-

The crude material is often sufficiently pure (>90%).

-

If necessary, purify via Flash Column Chromatography on silica gel.

-

Gradient: 0%

5% Methanol in DCM (with 1%

-

Quality Control & Validation

To ensure the integrity of the "self-validating system," confirm the structure using the following markers.

-

1H NMR (CDCl3, 400 MHz):

-

8.18 (d, 2H, Ar-H ortho to

-

7.50 (d, 2H, Ar-H meta to

-

3.85 (s, 2H,

-

3.10 (m, 1H, Cyclopentyl

-

1.90–1.30 (m, 8H, Cyclopentyl

-

Absence check: Ensure no aldehyde peak (

ppm) or alcohol

-

8.18 (d, 2H, Ar-H ortho to

-

Mass Spectrometry (ESI+):

-

Calculated MW: 220.27 Da.

-

Observed

.

-

Troubleshooting Decision Tree

Figure 2: Troubleshooting logic for common reductive amination failure modes.

Safety & Handling

-

Nitro Compounds: Potentially explosive if heated under confinement. Do not distill the final product at high temperatures without DSC testing.

-

STAB: Reacts with water to release Hydrogen gas (flammable). Keep dry.

-

Solvents: DCE is a suspected carcinogen (Class 1). Handle in a fume hood. DCM is a volatile neurotoxin.

References

-

Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4][5][6][7][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[4][6][7][11] The Journal of Organic Chemistry, 61(11), 3849–3862.[4][6]

-

Gribble, G. W. (1998). Sodium Triacetoxyborohydride.[1][2][4][5][6][7][8][9][10] Encyclopedia of Reagents for Organic Synthesis.

-

Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[1][5] Journal of the American Chemical Society, 93(12), 2897-2904. (Cited for comparison of toxicity/selectivity).[1][5]

Sources

- 1. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 2. interchim.fr [interchim.fr]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. figshare.com [figshare.com]

- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 (1996) | Ahmed F. Abdel-Magid | 1538 Citations [scispace.com]

- 9. reddit.com [reddit.com]

- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 11. organicreactions.org [organicreactions.org]

Recrystallization of "N-(4-nitrobenzyl)cyclopentanamine"

Abstract

This technical guide outlines the purification strategy for N-(4-nitrobenzyl)cyclopentanamine (CAS: 70000-59-8), a secondary amine intermediate often utilized in the synthesis of pharmaceutical bio-actives.[1] While reductive amination or nucleophilic substitution yields this compound, the crude product frequently presents as a viscous oil or low-melting solid containing unreacted halides, aldehydes, or bis-alkylated impurities.[1] This note details two protocols: Method A (Free Base Recrystallization) for high-purity solids, and Method B (Hydrochloride Salt Formation) for difficult-to-crystallize oils.[1]

Introduction & Compound Profile

The purification of secondary amines containing both lipophilic (cyclopentyl) and polar (nitro) domains requires a nuanced approach to solvent selection. This compound exhibits "amphiphilic" solubility characteristics that often lead to "oiling out" (liquid-liquid phase separation) rather than crystallization during cooling.[1]

Table 1: Physicochemical Profile

| Property | Data / Prediction | Relevance to Purification |

|---|---|---|

| Molecular Weight | 220.27 g/mol | Moderate size; suitable for recrystallization.[1] |

| Structure | Secondary Amine, Nitro-aromatic | Basic nitrogen allows for acid-base extraction and salt formation.[1] |

| Predicted MP | 40–70 °C (Free Base)* | Low melting point increases risk of oiling out.[1] |

| Solubility (Est.) | Soluble: DCM, EtOAc, EthanolInsoluble: Water, Hexanes | Suggests use of mixed-solvent systems (e.g., EtOH/H₂O).[1] |

| Common Impurities | 4-Nitrobenzyl bromide, Cyclopentylamine, Bis-alkylated amine | Impurities significantly depress melting point.[1] |

*Note: Melting points for this specific intermediate vary based on purity. If the crude is an oil at RT, proceed immediately to Method B.

Pre-Recrystallization Workup (Critical)

Before attempting recrystallization, the crude reaction mixture must be subjected to an Acid-Base Extraction .[1] This "Self-Validating" step ensures that neutral impurities (unreacted alkyl halides or aldehydes) are removed, leaving only the amine.[1]

-

Dissolution: Dissolve crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

-

Acid Wash: Extract with 1M HCl (3x). The product moves to the aqueous layer (protonated). Neutral impurities remain in the organic layer.

-

Basification: Basify the aqueous layer to pH >12 using 2M NaOH.[1]

-

Extraction: Extract the free amine back into DCM (3x).

-

Drying: Dry over anhydrous

and concentrate in vacuo.

Protocol A: Recrystallization of the Free Base

Use this method if the crude material obtained from Section 3 is a solid or semi-solid.

Solvent System: Ethanol (Solvent) / Water (Anti-solvent) Rationale:[1] The nitro group provides sufficient polarity for ethanol solubility, while the hydrophobic cyclopentyl ring drives precipitation upon water addition.

Step-by-Step Procedure:

-

Saturation: Place 1.0 g of crude solid in a 25 mL Erlenmeyer flask. Add absolute Ethanol dropwise while heating (60–70 °C) until the solid just dissolves. Do not boil off the solvent.

-

Clarification: If insoluble particles remain (dust/salts), filter the hot solution through a pre-warmed glass funnel/fluted filter paper.[1]

-

Nucleation: Remove from heat. Add warm water (50 °C) dropwise until a faint, persistent turbidity (cloudiness) appears.[1]

-

Clearing: Add 1–2 drops of Ethanol to clear the turbidity.[1]

-

Crystallization:

-

Allow the flask to cool to Room Temperature (RT) undisturbed (20 mins).

-

Transfer to an ice bath (0–4 °C) for 30 mins.

-

-

Harvest: Filter crystals via vacuum filtration (Buchner funnel). Wash with cold 10% Ethanol/Water mixture.[1]

Protocol B: Hydrochloride Salt Formation (Robust)

Use this method if Method A fails (oils out) or if the free base is a persistent oil. Amine salts generally have higher melting points and crystallize more readily.

Reagents: 2M HCl in Diethyl Ether (or 1.25M HCl in Methanol), Ethyl Acetate.[1]

Step-by-Step Procedure:

-

Dissolution: Dissolve the crude oil (free base) in a minimal amount of dry Ethyl Acetate (approx. 5 mL per gram).[1]

-

Salt Formation: Cool the solution to 0 °C. Dropwise, add the HCl solution (1.1 equivalents).

-

Observation: A white precipitate (this compound hydrochloride) should form immediately.[1]

-

-

Recrystallization of Salt:

-

Collection: Filter and wash with cold Ethyl Acetate/Ether (1:1).[1]

Process Logic & Decision Tree

The following diagram illustrates the decision-making process to prevent yield loss and ensure purity.

Figure 1: Decision matrix for purification based on the physical state of the crude amine.

Quality Control & Validation

After drying the crystals under vacuum (40 °C, 4 hours), validate purity using the following metrics:

| Test | Expected Result | Pass Criteria |

| TLC | Silica Gel (DCM:MeOH 95:5) | Single spot, |

| Melting Point | Sharp range (< 2 °C) | Consistent with literature (or constant after 2nd recrystallization).[1] |

| 1H NMR | DMSO-d6 or CDCl3 | Integration of cyclopentyl protons (1.4–1.9 ppm) vs. aromatic protons (7.5–8.2 ppm) must match 9:4 ratio.[1] |

Troubleshooting: "Oiling Out"

If the product separates as an oil droplet at the bottom of the hot solvent:

-

Cause: The solution is too concentrated, or the temperature dropped too fast.

-

Remedy: Re-heat to dissolve the oil. Add a small amount of the good solvent (Ethanol).

-

Seed: If available, add a "seed crystal" of pure material at the saturation point.[1]

-

Trituration: If the oil persists upon cooling, scratch the glass side of the flask with a glass rod to induce nucleation.

References

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for amine purification and acid-base extraction). [1]

-

Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Reference for solvent selection and drying of amines).

-

PubChem. (n.d.).[1][5][6][7] this compound (Compound Summary). National Library of Medicine.[1] Retrieved October 2023.[1] [1]

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Mechanistic insight into reductive amination byproducts).

Sources

- 1. N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine | C14H12N2O3 | CID 221218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. westfield.ma.edu [westfield.ma.edu]

- 5. cyclopentanamine;N,N-diethylethanamine | C11H26N2 | CID 20209630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cyclopentylamine | C5H11N | CID 2906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C12H16N2O2 | CID 870245 - PubChem [pubchem.ncbi.nlm.nih.gov]

Protocol: Structural Validation of N-(4-nitrobenzyl)cyclopentanamine via 1H NMR Spectroscopy

Abstract & Strategic Context

This Application Note details the structural characterization of N-(4-nitrobenzyl)cyclopentanamine , a secondary amine intermediate often utilized in the synthesis of pharmaceutical pharmacophores. The presence of the p-nitrobenzyl moiety acts as a crucial spectroscopic handle, providing distinct aromatic signals, while the cyclopentyl ring offers a complex aliphatic signature.

This guide moves beyond basic assignment, focusing on the causality of chemical shifts , solvent-dependent exchange phenomena , and impurity profiling relevant to reductive amination pathways.

Structural Analysis & Theoretical Prediction

Before acquisition, a "Self-Validating" scientist must predict the spectral landscape. The molecule consists of three distinct magnetic environments:

-

Electron-Deficient Aromatic System: The nitro group (-NO₂) is a strong electron-withdrawing group (EWG), heavily deshielding the ortho protons.

-

Benzylic Linker: A methylene (-CH₂-) bridge, deshielded by the aromatic ring and the amine nitrogen.

-

Cyclopentyl Ring: A flexible aliphatic cycle causing multiplet overlaps.

Visualization of Logic Flow

The following diagram outlines the logic used to correlate structure to spectral data.

Figure 1: Structural deconstruction and chemical shift prediction logic.

Experimental Protocol

Sample Preparation

The choice of solvent is critical for amine characterization.

-

Primary Solvent: Chloroform-d (

) is preferred for solubility and resolution of aliphatic coupling. -

Secondary Solvent (Validation): Dimethyl sulfoxide-d6 (

) is used if the N-H proton signal is ambiguous or overlapping, as it slows proton exchange.

Step-by-Step Workflow:

-

Weighing: Accurately weigh 5–10 mg of the analyte into a clean vial.

-

Solvation: Add 600 µL of

(containing 0.03% TMS as internal standard). -

Homogenization: Vortex for 10 seconds. Ensure no suspended solids remain (filter through cotton if necessary).

-

Transfer: Transfer to a high-quality 5mm NMR tube (e.g., Wilmad 528-PP).

-

Acquisition: Insert into magnet, lock, tune, and shim.

Acquisition Parameters (400 MHz Instrument)

-

Pulse Sequence: zg30 (Standard 30° pulse)

-

Number of Scans (NS): 16 (Sufficient for >5 mg sample)

-

Relaxation Delay (D1): 2.0 seconds (Ensures quantitative integration of aromatic protons)

-

Spectral Width: 12 ppm (-1 to 11 ppm)

-

Temperature: 298 K (25°C)

Results & Discussion: Spectral Assignment

The following data represents the standard characterization in

Master Assignment Table

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( | Assignment | Structural Causality |

| 8.18 | Doublet (d) | 2H | 8.8 | Ar-H (ortho to NO₂) | Strong inductive/resonance deshielding by Nitro group. |

| 7.50 | Doublet (d) | 2H | 8.8 | Ar-H (meta to NO₂) | Deshielded by aromatic ring, but less than ortho protons. |

| 3.92 | Singlet (s) | 2H | - | Benzylic -CH₂- | Shifted downfield by N and Phenyl ring. |

| 3.12 | Quintet (m) | 1H | ~6.5 | Cyclopentyl C(1)-H | Alpha-proton to amine; deshielded. |

| 1.90 – 1.82 | Multiplet | 2H | - | Cyclopentyl C(2,5)-H | Beta-protons (cis/trans averaging). |

| 1.75 – 1.65 | Multiplet | 2H | - | Cyclopentyl C(2,5)-H | Beta-protons. |

| 1.60 – 1.35 | Multiplet | 4H | - | Cyclopentyl C(3,4)-H | Gamma-protons (furthest from N). |

| 1.3 – 1.8 (Variable) | Broad Singlet | 1H | - | N-H | Exchangeable amine proton. |

Detailed Analysis

The Aromatic Region (AA'BB' System)

The aromatic region displays a classic para-substituted pattern. Although often described as two doublets, it is magnetically an AA'BB' system (or AA'XX').

-

Signal at 8.18 ppm: These protons are ortho to the nitro group. The resonance effect of the nitro group places positive charge density at these positions, significantly deshielding them.

-

Signal at 7.50 ppm: These protons are ortho to the benzylic methylene.

The Aliphatic Region[1]

-

Benzylic Singlet (3.92 ppm): This sharp singlet is the "anchor" of the spectrum. If this peak is split or broadened significantly, it may indicate protonation (salt form) or slow exchange.

-

Cyclopentyl Methine (3.12 ppm): This proton couples with the four neighboring protons on the ring. It typically appears as a quintet or a resolved multiplet.

Validation Workflow (Self-Validating System)

To ensure the peak at ~1.5 ppm is indeed the N-H and not water or an impurity:

-

D₂O Shake: Add 1 drop of Deuterium Oxide (

) to the tube and shake. -

Re-acquire: The broad singlet assigned to N-H should disappear (exchange with D). The water peak (HDO) at ~4.7 ppm will increase.

Impurity Profiling & Troubleshooting

In the context of drug development, this molecule is likely synthesized via reductive amination of 4-nitrobenzaldehyde and cyclopentylamine.

Common Impurities

-

Residual Aldehyde: Look for a singlet at ~10.1 ppm (Aldehyde CHO). This indicates incomplete conversion.

-

Residual Cyclopentylamine: Look for a shift in the multiplet patterns in the 1.2–3.0 ppm range. The alpha-proton in free cyclopentylamine is typically at ~3.3 ppm .

-

Alcohol Byproduct: If NaBH₄ is used, the aldehyde can reduce to 4-nitrobenzyl alcohol. Look for a benzylic methylene at ~4.8 ppm (shifted downfield from the amine product).

Experimental Workflow Diagram

Figure 2: Rapid screening workflow for reaction monitoring.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for chemical shifts).

-

Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison.

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

Sources

Application Note: Mechanistic MS/MS Profiling of N-(4-nitrobenzyl)cyclopentanamine

This Application Note is designed for analytical chemists and drug development researchers requiring a robust protocol for the characterization and quantification of N-(4-nitrobenzyl)cyclopentanamine .

This guide deviates from standard templates to focus on the mechanistic behavior of the molecule under Electrospray Ionization (ESI), providing a rationale for fragment selection rather than just a list of masses.

Chemical Profile & Physicochemical Context

Before initiating mass spectrometry, it is critical to understand the solution-phase behavior of the analyte.[1] this compound combines a basic secondary amine with an electron-deficient nitro-aromatic ring.[1]

| Property | Data | Significance for MS |

| IUPAC Name | N-[(4-nitrophenyl)methyl]cyclopentanamine | - |

| Formula | Monoisotopic Mass: 220.12 Da | |

| Precursor Ion | m/z 221.13 (ESI Positive) | |

| Basicity | Secondary Amine ( | High proton affinity; ideal for ESI+ |

| Electronic Effect | 4-Nitro group ( | Strong electron-withdrawing group (EWG); destabilizes benzylic carbocations, altering fragmentation energy thresholds.[1][2] |

| Solubility | Soluble in MeOH, DMSO, Acetonitrile | Compatible with Reversed-Phase LC |

Experimental Protocol

A. Sample Preparation (Causality-Driven)

Rationale: The commercial form is often the Hydrochloride (HCl) salt [2].[1] Direct injection of high-salt samples can suppress ionization.[1]

-

Stock Solution: Dissolve 1 mg of this compound HCl in 1 mL of Methanol (MeOH).

-

Free Basing (Optional but Recommended for Sensitivity): If high background noise is observed, add 5 µL of Ammonium Hydroxide (

) to neutralize the HCl, then dilute.[1] -

Working Standard: Dilute to 100 ng/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

B. LC-MS/MS Conditions

Rationale: A generic C18 gradient is sufficient, but the mobile phase pH is critical.[1] Acidic conditions (Formic acid) ensure the secondary amine is fully protonated (

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient: 5% B to 95% B over 5 minutes.

-

Ionization Source: Electrospray Ionization (ESI) – Positive Mode.[1]

-

Capillary Voltage: 3.5 kV (Standard for amines).[1]

-

Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the labile benzyl-amine bond).

Fragmentation Mechanism & Pathway Analysis[3]

This section details the why behind the spectrum. Under Collision-Induced Dissociation (CID), this compound (m/z 221) undergoes predictable cleavage driven by the stability of the resulting carbocations and neutral losses.

Primary Pathway: Benzylic Cleavage

The dominant fragmentation channel for protonated benzylamines is the heterolytic cleavage of the

-

Mechanism: The protonated secondary amine weakens the adjacent C-N bond.[1]

-

Outcome:

-

4-Nitrobenzyl Cation (m/z 136): The charge is retained on the aromatic ring.[1] Note: While the nitro group is destabilizing (EWG), the resonance of the benzene ring typically allows this ion to form, often rearranging to a substituted tropylium ion structure [5].[1]

-

Neutral Loss: Cyclopentanamine (

, 85 Da).[1]

-

Secondary Pathway: Nitro Group Degradation

Once the m/z 136 ion is formed, the nitro group becomes the active site for further fragmentation.[1]

-

Loss of NO (m/z 136

106): A characteristic rearrangement of nitro-aromatics involving the loss of a neutral Nitric Oxide radical ( -

Loss of

(m/z 136

Tertiary Pathway: Cyclopentyl Ring (Minor)

In some energy regimes, the charge may be retained on the amine fragment.[1]

-

Cyclopentyl Ammonium (m/z 86): Protonated cyclopentylamine.[1]

-

Cyclopentyl Cation (m/z 69): Loss of ammonia from the m/z 86 fragment.[1]

Visualization of Fragmentation Pathways[1][3][4]

The following diagram maps the precursor ion to its specific product ions, color-coded by the structural moiety retaining the charge.

Figure 1: ESI-MS/MS fragmentation tree for this compound. The red node indicates the dominant benzylic cation.

Quantification Parameters (MRM)

For pharmacokinetic (PK) or quantitative studies, the following Multiple Reaction Monitoring (MRM) transitions are recommended. These should be optimized on your specific instrument (Collision Energy values are estimates for a Triple Quadrupole).

| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Dwell Time (ms) | Rationale |

| Quantifier | 221.1 | 136.0 | 15 - 20 | 50 | Most abundant, stable benzylic cleavage. |

| Qualifier 1 | 221.1 | 106.0 | 30 - 35 | 50 | Specific nitro-aromatic rearrangement.[1] |

| Qualifier 2 | 221.1 | 89.0 / 90.0 | 35 - 40 | 50 | High-energy structural confirmation.[1] |

Validation Note: The ratio of the Quantifier (136) to Qualifier (106) should remain constant across the concentration range. A deviation >20% suggests matrix interference.[1]

References

-

National Center for Biotechnology Information.[1] (2025).[1][2][3][4] PubChem Compound Summary for CID 870245, this compound. Retrieved February 7, 2026, from [Link]

-

Chemistry LibreTexts. (2023).[1] Mass Spectrometry - Fragmentation Patterns: Amines. Retrieved February 7, 2026, from [Link]

-

G.G. Wildgoose et al. (2005).[1][5] Graphite powder and multiwalled carbon nanotubes chemically modified with 4-nitrobenzylamine. ChemPhysChem.[1][5] Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2025).[1] Fragmentation Mechanisms of Protonated Benzylamines. Retrieved February 7, 2026, from [Link]

Sources

- 1. 4-Nitrobenzylamine | C7H8N2O2 | CID 29147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C12H16N2O2 | CID 870245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1-Cyclopentyl-4-nitrobenzene | C11H13NO2 | CID 12065669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-硝基苯甲胺 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.cn]

Application Notes and Protocols: N-(4-Nitrobenzyl)cyclopentanamine as a Versatile Building Block for Novel Scaffolds

Introduction: Unlocking New Chemical Space

In the landscape of modern drug discovery and materials science, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics and functional materials. The strategic use of versatile building blocks that offer multiple points for diversification is a cornerstone of efficient library synthesis. N-(4-nitrobenzyl)cyclopentanamine emerges as a promising, yet underexplored, building block with significant potential. Its structure combines a saturated carbocyclic amine with a nitroaromatic moiety, providing two distinct handles for chemical modification. The cyclopentanamine unit can impart favorable physicochemical properties such as improved solubility and metabolic stability, while the nitrobenzyl group serves as a precursor to a highly versatile aniline derivative.[1][2]

This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utility of this compound. We present detailed, field-proven protocols for its synthesis, subsequent functionalization, and the generation of diverse molecular scaffolds. The causality behind experimental choices is elucidated to empower researchers to adapt and innovate upon these foundational methods.

Strategic Overview: A Gateway to Diverse Scaffolds

The synthetic utility of this compound lies in a straightforward, two-stage strategy. The initial synthesis of the building block is followed by the pivotal reduction of the nitro group to a primary aromatic amine. This aniline intermediate, N-(4-aminobenzyl)cyclopentanamine, is the linchpin for a multitude of derivatization reactions, enabling the rapid construction of a library of compounds with diverse functionalities.

Figure 1: Overall synthetic strategy for the utilization of this compound.

Part 1: Synthesis of this compound

The synthesis of the title building block can be efficiently achieved through two primary and reliable methods: reductive amination and nucleophilic substitution. The choice of method may depend on the availability of starting materials and desired scale.

Protocol 1.1: Reductive Amination of Cyclopentanone with 4-Nitrobenzylamine

This one-pot procedure is often preferred for its operational simplicity and high atom economy.[3][4]

Reaction Scheme:

Step-by-Step Protocol:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 4-nitrobenzylamine (1.0 eq.) and cyclopentanone (1.2 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.2-0.5 M).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 15-20 minutes.[5] The use of NaBH(OAc)₃ is advantageous as it is less sensitive to moisture and selectively reduces the imine in the presence of the ketone.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the starting materials are consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Rationale: This method leverages the formation of a transient imine, which is immediately reduced in situ. Sodium triacetoxyborohydride is the reagent of choice due to its mildness and selectivity, minimizing side reactions.[5]

Protocol 1.2: Nucleophilic Substitution of 4-Nitrobenzyl Bromide with Cyclopentylamine

This classical Sₙ2 reaction provides a robust alternative for the synthesis of the target compound.[6][7]

Reaction Scheme:

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve cyclopentylamine (2.0 eq.) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF) (0.3-0.5 M). Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5 eq.).

-

Addition of Electrophile: To the stirred solution, add a solution of 4-nitrobenzyl bromide (1.0 eq.) in the same solvent dropwise at room temperature.[8]

-

Reaction Conditions: Heat the reaction mixture to 50-70 °C and stir for 4-12 hours. The use of elevated temperature is to ensure a reasonable reaction rate.

-

Reaction Monitoring: Monitor the disappearance of the 4-nitrobenzyl bromide by TLC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude residue by flash column chromatography (silica gel, ethyl acetate/hexanes) to yield the desired product.

Rationale: The use of an excess of the amine and an additional base is crucial to neutralize the hydrobromic acid formed during the reaction, preventing the protonation and deactivation of the nucleophilic cyclopentylamine.[6]

Part 2: The Gateway Transformation: Reduction of the Nitro Group

The conversion of the nitro group to an aniline is the key step that unlocks the diversification potential of the building block. Several methods can be employed, with catalytic hydrogenation and metal-mediated reductions being the most common and reliable.[9][10]

Protocol 2.1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This is often the method of choice due to its clean reaction profile and high yields.[9]

Reaction Scheme:

Step-by-Step Protocol:

-

Reaction Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol% Pd) to the solution.

-

Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm or 50 psi) and stir the reaction mixture vigorously.

-

Reaction Monitoring: The reaction is typically complete within 2-6 hours at room temperature. Monitor the consumption of the starting material by TLC or LC-MS.

-

Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain N-(4-aminobenzyl)cyclopentanamine, which is often pure enough for subsequent steps. If necessary, it can be further purified by recrystallization or column chromatography.

Rationale: Catalytic hydrogenation is a highly efficient and clean reduction method. Pd/C is a robust and recyclable catalyst for this transformation.[10][11] Care must be taken when handling Pd/C as it can be pyrophoric.

Protocol 2.2: Reduction using Tin(II) Chloride

This method is an excellent alternative to catalytic hydrogenation, especially when other reducible functional groups are present that are sensitive to hydrogenation.[9][12]

Reaction Scheme:

Step-by-Step Protocol:

-

Reaction Setup: Dissolve this compound (1.0 eq.) in ethanol or ethyl acetate in a round-bottom flask.

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq.).

-

Reaction Conditions: Heat the mixture to reflux (around 70-80 °C) for 1-3 hours.

-

Reaction Monitoring: Monitor the reaction by TLC.

-

Work-up: After cooling, dilute the reaction mixture with ethyl acetate and carefully neutralize with a saturated aqueous solution of NaHCO₃ or a 1 M NaOH solution until the pH is basic (pH 8-9). A precipitate of tin salts will form.

-

Filtration and Extraction: Filter the mixture through Celite®, washing the filter cake thoroughly with ethyl acetate. Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate (2x).

-

Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the aniline product.

Rationale: Tin(II) chloride is a cost-effective and chemoselective reducing agent for aromatic nitro groups.[12][13] The acidic conditions initially required are followed by a basic workup to isolate the free amine.

Part 3: Derivatization of the Key Intermediate: Building Novel Scaffolds

The resulting N-(4-aminobenzyl)cyclopentanamine is a versatile intermediate for the synthesis of a wide array of scaffolds. Below are protocols for common and high-yielding derivatization reactions.

Figure 2: Key diversification pathways from the aniline intermediate.

Protocol 3.1: Amide Scaffolds via Acylation

Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[14][15]

Step-by-Step Protocol (using a coupling agent):

-

Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.), N-(4-aminobenzyl)cyclopentanamine (1.1 eq.), and a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and hydroxybenzotriazole (HOBt) (1.2 eq.) in an anhydrous aprotic solvent like DMF or DCM.

-

Base Addition: Add a non-nucleophilic base such as DIPEA (2.0 eq.).

-

Reaction Conditions: Stir the mixture at room temperature for 12-24 hours.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Rationale: The use of coupling agents like EDC/HOBt activates the carboxylic acid for nucleophilic attack by the amine, allowing for mild and efficient amide bond formation with minimal side products.[16][17]

Protocol 3.2: Sulfonamide Scaffolds via Sulfonylation

Sulfonamides are a privileged scaffold in medicinal chemistry, found in numerous approved drugs.

Step-by-Step Protocol:

-

Reaction Setup: Dissolve N-(4-aminobenzyl)cyclopentanamine (1.0 eq.) in DCM or pyridine at 0 °C.

-

Reagent Addition: Add the desired sulfonyl chloride (1.1 eq.) dropwise. If using DCM as the solvent, add pyridine (1.5 eq.) as a base.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-12 hours.

-

Reaction Monitoring: Monitor the reaction by TLC.

-

Work-up: Dilute with DCM and wash with 1 M HCl to remove excess pyridine. Then wash with saturated aqueous NaHCO₃ and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude sulfonamide can be purified by column chromatography or recrystallization.

Rationale: This straightforward reaction proceeds readily between an amine and a sulfonyl chloride in the presence of a base to neutralize the HCl generated.[18]

Protocol 3.3: Urea and Thiourea Scaffolds

Ureas and their thio-analogs are important pharmacophores that can act as hydrogen bond donors and acceptors.[19][20]

Step-by-Step Protocol:

-

Reaction Setup: Dissolve N-(4-aminobenzyl)cyclopentanamine (1.0 eq.) in an aprotic solvent such as THF or DCM.

-

Reagent Addition: Add the corresponding isocyanate or isothiocyanate (1.05 eq.) dropwise at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is often rapid and complete within 1-4 hours.

-

Reaction Monitoring: Monitor by TLC.

-

Isolation: If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by trituration with a suitable solvent (e.g., ether or hexanes) or by column chromatography.

Rationale: The reaction between an amine and an isocyanate or isothiocyanate is typically a clean and high-yielding transformation that does not require a catalyst or base.[20]

Quantitative Data Summary

| Building Block/Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Key Transformations |

| This compound | C₁₂H₁₆N₂O₂ | 220.27 | Reduction to aniline |

| N-(4-aminobenzyl)cyclopentanamine | C₁₂H₁₈N₂ | 190.29 | Acylation, Sulfonylation, Urea formation |

Conclusion and Outlook

This compound is a valuable and highly versatile building block for the synthesis of novel molecular scaffolds. The protocols detailed in this application note provide a robust foundation for its synthesis and subsequent elaboration into diverse libraries of amides, sulfonamides, and ureas. The strategic unmasking of the aniline functionality through nitro reduction serves as a reliable gateway to a wide range of chemical space. The incorporation of the cyclopentanamine moiety offers a desirable feature for modulating the pharmacokinetic properties of lead compounds. We are confident that the methodologies presented herein will empower researchers to accelerate their discovery programs in medicinal chemistry and beyond.

References

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

- Blaser, H.-U., & Pugin, B. (2021). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 9, 643232.

- Taft, B. R., & DiRocco, D. A. (2021). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Tetrahedron Letters, 62(2), 152723.

- BenchChem. (2025).

-

Organic Chemistry Portal. (n.d.). Cyclopentanone synthesis. Retrieved February 7, 2026, from [Link]

- BenchChem. (2025).

- Blaser, H.-U., & Pugin, B. (2021). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 9, 643232.

-

Organic Reactions. (n.d.). Nitro Reduction - Common Conditions. Retrieved February 7, 2026, from [Link]

- El-Sayed, M. A., & Al-Salem, H. S. (2015). Synthesis of N-(4-aminophenyl)-substituted benzamides.

- Katritzky, A. R., & Singh, S. K. (2003). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Journal of Organic Chemistry, 68(14), 5744-5747.

- Okaru, A. O., & Adebayo, J. O. (2018). Mechanism of nucleophilic substitution reactions of 4-(4ˊ-nitro)phenylnitrobenzofurazan ether with aniline in acetonitrile.

- Zemanová, L., et al. (2025). N-4-aminobenzyl-N'-(2-(2-phenylpyrrolidin)-2-oxoethyl)urea-based inhibitors of cyclophilin D - Preparation of distinct stereoisomers and comparative analysis of their in vitro bioactivity. Bioorganic Chemistry, 154, 108743.

- da Silva, P. B., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(8), 2465.

- de la Torre, A., & Córdova, A. (2011). Reaction of cyclopentanone with 4‐nitrobenzaldehyde and benzaldehyde. Chemistry – A European Journal, 17(44), 12349-12354.

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved February 7, 2026, from [Link]

- de la Cruz, P., et al. (2000). A New Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids from Nitro Sugars. Tetrahedron: Asymmetry, 11(20), 4049-4057.

- Barluenga, J., et al. (1984). Reduction of nitroaromatic compounds in tin(II) chloride... Journal of the Chemical Society, Perkin Transactions 1, 2273-2276.

- Li, H., et al. (2013). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 18(10), 12888-12896.

- Cardona, F., et al. (2022).

- Ren, Y., & Yamataka, H. (2016). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 138(3), 968-975.

- Sławiński, J., & Żołnowska, B. (2022). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 27(1), 123.

- Luedtke, N. W., & Schepartz, A. (2001). A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters, 42(41), 7127-7129.

- Sabatini, J. J., & Kelly, C. B. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(12), 6148-6157.

-

PrepChem. (n.d.). Preparation of 4-nitrobenzyl bromide. Retrieved February 7, 2026, from [Link]

- Yamaguchi, H., & Harada, A. (2005). Sequential O- and N-acylation protocol for high-yield preparation and modification of rotaxanes: synthesis, functionalization, structure, and intercomponent interaction of rotaxanes. Organic & Biomolecular Chemistry, 3(8), 1547-1554.

- Zhang, J., et al. (2017). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Journal of Medicinal Chemistry, 60(19), 7927-7943.

- Westwood, J., et al. (2020). The production of tyramine via the selective hydrogenation of 4-hydroxybenzyl cyanide over a carbon-supported palladium catalyst. RSC Advances, 10(52), 31343-31351.

-

Organic Chemistry Portal. (n.d.). Urea derivative synthesis. Retrieved February 7, 2026, from [Link]

-

Organic Reactions. (n.d.). Urea Formation - Common Conditions. Retrieved February 7, 2026, from [Link]

- BenchChem. (2025). Technical Support Center: Synthesis of 4-Aminobenzyl Alcohol.

- PharmaBlock. (n.d.). Application of Scaffold Hopping in Drug Discovery.

- Zhang, H., et al. (2022). Research Progress and Key Issues of Hydrodebenzylation of Hexabenzylhexaazaisowurtzitane (HBIW) in the Synthesis of High Energy Density Material Hexanitrohexaazaisowurtzitane (HNIW). Molecules, 27(2), 405.

- Singh, R., & Rajakumar, P. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(28), 3643-3646.

- Trujillo, S. A., et al. (2020). Tin(II) chloride dihydrate/choline chloride deep eutectic solvent: redox properties in the fast synthesis of N-arylacetamides and indolo(pyrrolo)[1,2-a]quinoxalines. New Journal of Chemistry, 44(44), 19335-19342.

- Google Patents. (1999).

- Gamble, A. B., et al. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Australian Journal of Chemistry, 60(11), 859-862.

-

Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved February 7, 2026, from [Link]

- Oh, H. K., & Lee, I. (2002). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Bulletin of the Korean Chemical Society, 23(7), 999-1004.

- Google Patents. (2003). DE10342570A1 - Process for the preparation of 4- (4-aminophenyl) -3-morpholinone.

- Life Chemicals. (2024, January 17).

- Ram, S., & Ehrenkaufer, R. E. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(32), 3415-3418.

- Sabatini, J. J., & Kelly, C. B. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(12), 6148-6157.

Sources

- 1. N-4-aminobenzyl-N'-(2-(2-phenylpyrrolidin)-2-oxoethyl)urea-based inhibitors of cyclophilin D - Preparation of distinct stereoisomers and comparative analysis of their in vitro bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 10. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. Tin( ii ) chloride dihydrate/choline chloride deep eutectic solvent: redox properties in the fast synthesis of N -arylacetamides and indolo(pyrrolo)[1 ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06871C [pubs.rsc.org]

- 14. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 20. Urea Formation - Common Conditions [commonorganicchemistry.com]

Troubleshooting & Optimization

Technical Support Center: N-(4-nitrobenzyl)cyclopentanamine Synthesis

Ticket Subject: Troubleshooting Impurity Profiles & Reaction Optimization Target Molecule: N-(4-nitrobenzyl)cyclopentanamine CAS Reference (Fragment-based): 4-Nitrobenzaldehyde [555-16-8] + Cyclopentanamine [1003-03-8]

Executive Summary

The synthesis of This compound is a classic secondary amine formation. However, the presence of the nitro group (

The most robust route is Reductive Amination .

-

Preferred Reagent: Sodium Triacetoxyborohydride (STAB).[1][2][3][4]

-

Critical Constraint: Avoid catalytic hydrogenation (

) and strong hydride donors ( -

Common Pitfall: Using alkyl halides (

route) often leads to uncontrollable over-alkylation (tertiary amines).

Diagnostic Hub: Troubleshooting Guide

Use this logic tree to identify your specific issue based on experimental observations.

Issue A: The "Purple/Brown Product" Anomaly

-

Observation: The reaction mixture turned dark brown or purple. Mass spectrometry (LC-MS) shows a peak at [M-30] or [M-16] relative to the expected mass.

-

Diagnosis: Chemoselectivity Failure (Nitro Reduction).

-

You likely reduced the nitro group (

) to an amine (

-

-

Root Cause: Use of non-selective reducing conditions, such as Catalytic Hydrogenation (

, Pd/C) or Lithium Aluminum Hydride ( -

Corrective Action: Switch to Sodium Triacetoxyborohydride (STAB) . It is mild and leaves nitro groups intact.[5]

Issue B: The "Double-Spot" (Over-Alkylation)

-

Observation: TLC shows a less polar spot running higher than your product. NMR shows integration for two benzyl groups.

-

Diagnosis: Tertiary Amine Formation (Bis-alkylation).

-

The newly formed secondary amine competed with the starting cyclopentanamine for the aldehyde.

-

-

Root Cause:

-

Stoichiometry: Excess aldehyde was used.

-

Method: Using the

route (Benzyl bromide + Amine) instead of reductive amination.

-

-

Corrective Action:

-

Ensure Cyclopentanamine is in slight excess (1.2 – 1.5 eq) .

-

Use the Reductive Amination protocol (Stepwise addition).

-

Issue C: Low Yield & Alcohol Impurity

-

Observation: Significant amount of 4-nitrobenzyl alcohol isolated.

-

Diagnosis: Direct Reduction of Aldehyde.

-

Root Cause: Adding the reducing agent (NaBH4) too quickly or before imine equilibrium was established.

-

Corrective Action:

-

Pre-stir amine and aldehyde for 30–60 mins (add

or Molecular Sieves) before adding the reducing agent. -

Switch to STAB , which reduces imines much faster than aldehydes.[2]

-

Side Product Profile & Mechanism

The following diagram illustrates the reaction network and where specific impurities originate.

Caption: Figure 1. Reaction network showing the desired pathway (Green) vs. competitive side reactions (Red).

Detailed Impurity Table

| Impurity Type | Chemical Structure Description | Origin | Prevention Strategy |

| Impurity A (Alcohol) | 4-Nitrobenzyl alcohol | Direct reduction of unreacted aldehyde. | Use STAB (selective for imine); Pre-form imine; Avoid excess reducing agent. |

| Impurity B (Tertiary Amine) | N,N-bis(4-nitrobenzyl)cyclopentanamine | Reaction of the product with another molecule of aldehyde. | Use 1.2 eq of Cyclopentanamine ; Avoid "dumping" reagents; Add aldehyde slowly. |

| Impurity C (Aniline) | N-(4-aminobenzyl)cyclopentanamine | Reduction of the | NEVER use H2/Pd . Avoid strong hydrides ( |

| Impurity D (Hydrolysis) | 4-Nitrobenzaldehyde (Reverted) | Hydrolysis of the imine during workup if reduction was incomplete. | Ensure reaction completion (TLC monitoring) before quenching. |

Validated Protocol: Reductive Amination with STAB

This protocol is designed to maximize chemoselectivity (protecting the nitro group) and minimize over-alkylation .

Reagents:

-

4-Nitrobenzaldehyde (

equiv) -

Cyclopentanamine (

equiv) -

Sodium Triacetoxyborohydride (STAB) (

equiv) -

Acetic Acid (catalytic, 1-2 drops)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Step-by-Step Methodology:

-

Imine Formation (Equilibrium):

-

In a dry flask under inert atmosphere (

or Ar), dissolve 4-nitrobenzaldehyde in DCE ( -

Add Cyclopentanamine (

equiv). -

Optional: Add 1-2 drops of Acetic Acid to catalyze imine formation.

-

Stir at Room Temperature (RT) for 30–60 minutes.

-

Why? This allows the imine to form before the reducing agent sees the aldehyde, minimizing Alcohol Impurity A.

-

-

Reduction (The Selective Step):

-

Add STAB (

equiv) in a single portion. -

Note: Gas evolution may occur.[7]

-

Stir at RT for 2–4 hours. Monitor by TLC (Target

will be lower than aldehyde, usually stains with Ninhydrin or Dragendorff).

-

-

Quench & Workup (Purification):

-

Quench with saturated aqueous

solution. Stir for 15 mins. -

Extract with Dichloromethane (DCM) (

). -

Acid-Base Wash (Critical for Purity):

-

Wash the organic layer with 1M HCl . The amine product moves to the aqueous layer (as the salt). Neutral impurities (Alcohol A, unreacted Aldehyde) stay in the organic layer. Discard organic layer.

-

Basify the aqueous layer with

(to pH > 10). -

Extract the now-free amine back into DCM.

-

-

Dry over

, filter, and concentrate.

-

FAQ: Researcher Queries

Q: Can I use Sodium Borohydride (

Q: Why not just react 4-nitrobenzyl bromide with cyclopentanamine (

Q: My product is an oil that won't crystallize. Is it impure?

A: Not necessarily. Many secondary amines with alkyl chains (like cyclopentyl) are oils at room temperature. Check purity via

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][4][5][6][8] Studies on Direct and Indirect Reductive Amination Procedures.[4] The Journal of Organic Chemistry, 61(11), 3849–3862.

- Context: Establishes STAB as the superior reagent for minimizing side products and toler

-

Gribble, G. W. (1998). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews, 27, 395–404.

- Context: Discusses the mechanism of acyloxyborohydrides (like STAB) and their selectivity towards imines over aldehydes.

- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. Context: Authoritative text on the incompatibility of catalytic hydrogenation with nitro groups when amine retention is desired (Nitro reduction to aniline).

Sources

- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 2. reddit.com [reddit.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Sciencemadness Discussion Board - Prep of p-Nitrobenzyl Bromide & Relatives - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. figshare.com [figshare.com]

Technical Support Center: Synthesis of N-(4-nitrobenzyl)cyclopentanamine

Welcome to the technical support center for the synthesis of N-(4-nitrobenzyl)cyclopentanamine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and frequently asked questions to help you optimize your reaction yield and purity. Our approach is grounded in mechanistic principles and practical, field-tested experience.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing in-depth explanations and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am performing a reductive amination of 4-nitrobenzaldehyde with cyclopentanamine using sodium triacetoxyborohydride (STAB) and observing very low conversion to the desired this compound. What are the likely causes and how can I improve the yield?

Answer:

Low yield in this reductive amination is a common problem that can often be traced back to several key factors related to reagent quality, reaction conditions, and the stability of the intermediates.

Causality and Solutions:

-

Imine Formation is Inefficient: The first step of reductive amination is the formation of an iminium ion from the aldehyde and the amine. This equilibrium can be unfavorable.

-

Explanation: The reaction between an aldehyde and a primary amine to form an imine is a reversible process. The rate of imine formation and the position of the equilibrium are highly dependent on the reaction conditions.

-

Solution:

-

Solvent Choice: Use an appropriate aprotic solvent. 1,2-dichloroethane (DCE) is often the preferred solvent for STAB reductions as it is compatible with the reagent and effectively solubilizes the reactants.[1][2][3] Tetrahydrofuran (THF) is another viable option.[1][4] Protic solvents like methanol are generally not recommended with STAB as they can react with the hydride reagent.[4]

-

Water Scavenging: While a small amount of water is generated during imine formation, excess water can hydrolyze the imine back to the starting materials and also decompose the hydride reagent. Consider adding a drying agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture before adding the reducing agent.

-

-

-

Decomposition of Sodium Triacetoxyborohydride (STAB): STAB is a moisture-sensitive reagent.

-

Explanation: As a hydride-based reducing agent, STAB will react with water, reducing its efficacy in the desired reaction.[4]

-

Solution:

-

Ensure all glassware is thoroughly dried before use.

-

Use anhydrous solvents.

-

Handle STAB quickly in a dry environment and ensure the container is properly sealed during storage.

-

-

-

Sub-optimal pH: The rate of imine formation is pH-dependent.

-

Explanation: The reaction requires protonation of the carbonyl oxygen to activate the aldehyde, but an overly acidic environment will protonate the amine, rendering it non-nucleophilic. A slightly acidic pH is generally optimal.

-

Solution: For reactions involving aldehydes, the addition of acetic acid is not always necessary as the reaction is often autocatalytic.[1] However, if imine formation is slow, the addition of a catalytic amount of acetic acid can be beneficial.[5]

-

Experimental Protocol: Optimized Reductive Amination

| Parameter | Recommended Condition | Rationale |

| Solvent | Anhydrous 1,2-Dichloroethane (DCE) | Inert, aprotic, and solubilizes reactants well.[1][2][3] |

| Reactant Ratio | 1.0 eq. 4-nitrobenzaldehyde, 1.05-1.1 eq. cyclopentanamine | A slight excess of the amine can help drive the imine formation equilibrium and minimize dialkylation.[1] |

| Reducing Agent | 1.2-1.5 eq. Sodium Triacetoxyborohydride (STAB) | A moderate excess ensures complete reduction of the iminium ion. |

| Temperature | Room Temperature (20-25 °C) | Generally sufficient for this reaction; avoids potential side reactions at higher temperatures. |

| Atmosphere | Inert (Nitrogen or Argon) | Protects moisture-sensitive reagents. |

Issue 2: Formation of Side Products

Question: My reaction mixture shows the desired product, but also significant amounts of 4-nitrobenzyl alcohol and a dialkylated amine byproduct. How can I suppress these side reactions?

Answer:

The formation of 4-nitrobenzyl alcohol and the dialkylated tertiary amine are classic side reactions in reductive aminations. Understanding their formation mechanisms is key to minimizing them.

Causality and Solutions:

-

Formation of 4-Nitrobenzyl Alcohol: This occurs when the reducing agent directly reduces the starting aldehyde.

-